molecular formula C12H17NO2 B13944587 (2S)-2-amino-3-(4-propylphenyl)propanoic acid

(2S)-2-amino-3-(4-propylphenyl)propanoic acid

Cat. No.: B13944587
M. Wt: 207.27 g/mol
InChI Key: YQBMSPAZAPXDGB-NSHDSACASA-N
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Description

(2S)-2-Amino-3-(4-propylphenyl)propanoic acid is a chiral α-amino acid characterized by an S-configuration at the α-carbon and a 4-propylphenyl substituent on the β-carbon. The propyl group (C₃H₇) at the para position of the phenyl ring distinguishes it from naturally occurring aromatic amino acids like phenylalanine or tyrosine.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-amino-3-(4-propylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

YQBMSPAZAPXDGB-NSHDSACASA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, where a prochiral ketone is converted into the desired amino acid using a transaminase enzyme . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(4-propylphenyl)propanoic acid typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields. The fermentation broth is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

The table below compares (2S)-2-amino-3-(4-propylphenyl)propanoic acid with key analogs, highlighting structural variations and inferred physicochemical/biological properties:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(2S)-2-Amino-3-(4-propylphenyl)propanoic acid 4-propylphenyl (C₃H₇) C₁₂H₁₇NO₂ 219.27 High lipophilicity; potential LAT1 substrate* Inferred
(2S)-2-Amino-3-(4-methylphenyl)propanoic acid 4-methylphenyl (CH₃) C₁₀H₁₃NO₂ 179.22 Moderate lipophilicity; research building block
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine) 4-hydroxyphenyl (OH) C₉H₁₁NO₃ 181.19 Polar; precursor for neurotransmitters and hormones
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-Dopa) 3,4-dihydroxyphenyl C₉H₁₁NO₄ 197.19 High polarity; Parkinson’s therapy (dopamine precursor)
(2S)-2-Amino-3-[4-nitro-5-(phosphonomethyl)phenyl]propanoic acid 4-nitro-5-phosphonomethyl C₁₀H₁₂N₂O₈P 313.18 Electron-withdrawing groups; potential enzyme inhibition
(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride 4-hydroxy-3-methoxyphenyl C₁₀H₁₄ClNO₄ 255.68 Enhanced solubility (hydrochloride salt); neuroactive potential

*Inferred from LAT1 substrate trends in .

Key Structural and Functional Differences

  • Lipophilicity : The 4-propyl group increases hydrophobicity compared to methyl () or hydroxylated derivatives (). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects: Electron-donating groups (e.g., 4-hydroxy in L-tyrosine) increase polarity and hydrogen bonding, while electron-withdrawing substituents (e.g., nitro/phosphonomethyl in ) may alter acidity or receptor binding .
  • Biological Activity: L-Dopa (3,4-dihydroxyphenyl) is clinically used for dopamine synthesis, whereas 4-propylphenyl derivatives may target amino acid transporters (LAT1) due to structural mimicry of large neutral amino acids .

Limitations of Current Evidence

  • Direct data on (2S)-2-amino-3-(4-propylphenyl)propanoic acid are scarce; inferences rely on structurally related compounds.
  • Experimental properties (e.g., logP, IC₅₀) are absent in provided sources, necessitating further characterization.

Biological Activity

(2S)-2-amino-3-(4-propylphenyl)propanoic acid, commonly referred to as a phenylalanine derivative, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and receptor interactions. This compound's structure is characterized by an amino acid backbone with a propylphenyl side chain, which is essential for its pharmacological properties.

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.28 g/mol
  • Functional Groups : The compound contains an amino group (-NH2_2), a carboxylic acid group (-COOH), and an aromatic ring, which contribute to its biological activity.

The biological activity of (2S)-2-amino-3-(4-propylphenyl)propanoic acid is primarily attributed to its interaction with various receptors and enzymes involved in inflammatory processes. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.

Key Findings:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can significantly reduce inflammation markers such as COX-2 and interleukin-1 beta (IL-1β). For instance, one study reported a reduction in COX-2 expression by up to 82.5% when treated with specific analogs of this compound .
  • Oxidative Stress Reduction : The compound also appears to mitigate oxidative stress by decreasing levels of inducible nitric oxide synthase (iNOS), which is often elevated during inflammatory responses. One study observed a 45.6% reduction in iNOS levels following treatment .
  • Receptor Binding Affinity : The compound exhibits binding affinity towards EP receptors (EP1-4), indicating potential roles in modulating pain and inflammation pathways through these receptors .

Case Studies

Several studies have investigated the biological effects of (2S)-2-amino-3-(4-propylphenyl)propanoic acid and its analogs:

StudyFindings
Study 1 Demonstrated significant inhibition of carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties. The most active compound reduced inflammation by approximately 53.41% compared to controls .
Study 2 Evaluated the pharmacokinetics of related compounds, showing favorable absorption and metabolism profiles in vivo .
Study 3 Investigated the molecular interactions of the compound with various inflammatory mediators, confirming its role in downregulating pro-inflammatory cytokines .

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